molecular formula C22H24ClN3O4 B14127016 6,7-Bis(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline

6,7-Bis(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline

Cat. No.: B14127016
M. Wt: 437.9 g/mol
InChI Key: GTTBEUCJPZQMDZ-KTSBLNPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Erlotinib is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4-chloroquinazoline, which is then reacted with 3-ethynylaniline to form the core structure of erlotinib . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods: Industrial production of erlotinib follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and purification stages .

Chemical Reactions Analysis

Types of Reactions: Erlotinib undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of erlotinib, which are often studied for their potential therapeutic benefits .

Scientific Research Applications

Properties

Molecular Formula

C22H24ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(1,1,2,2-tetradeuterio-2-methoxyethoxy)quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i8D2,9D2,10D2,11D2;

InChI Key

GTTBEUCJPZQMDZ-KTSBLNPMSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC([2H])([2H])C([2H])([2H])OC)OC.Cl

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl

Origin of Product

United States

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